molecular formula C10H17N3O2S B7459486 N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide

N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No. B7459486
M. Wt: 243.33 g/mol
InChI Key: FGMBTNVRNCZXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2) and is widely used in scientific research. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. NS-398 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and Alzheimer's disease.

Mechanism of Action

N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide selectively inhibits COX-2, which is induced in response to inflammation and other stimuli. COX-2 produces prostaglandins that contribute to inflammation and pain. By inhibiting COX-2, N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects
N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide in lab experiments is its selectivity for COX-2, which allows researchers to study the specific effects of inhibiting this enzyme. However, N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

There are several future directions for research on N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide. One area of interest is its potential therapeutic applications in cancer, arthritis, and Alzheimer's disease. Researchers are also exploring the use of N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide in combination with other drugs to enhance its effectiveness. Additionally, there is interest in developing new COX-2 inhibitors that are more effective and have fewer side effects than N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide.

Synthesis Methods

N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide can be synthesized using a multi-step process that involves the reaction of cyclopentylmagnesium bromide with ethyl 4-chloro-3-oxobutanoate to form the intermediate cyclopentyl 3-oxobutanoate. The intermediate is then reacted with hydrazine hydrate to form the pyrazole ring, followed by the reaction with sulfonamide to form the final product, N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide.

Scientific Research Applications

N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide has been extensively used in scientific research to study the role of COX-2 in various diseases. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects in animal models of arthritis. N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide has also been studied for its potential neuroprotective effects in Alzheimer's disease.

properties

IUPAC Name

N-cyclopentyl-1-ethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-2-13-8-10(7-11-13)16(14,15)12-9-5-3-4-6-9/h7-9,12H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMBTNVRNCZXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide

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